molecular formula C12H8ClN3O3 B142848 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline CAS No. 214476-09-2

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Cat. No. B142848
CAS RN: 214476-09-2
M. Wt: 277.66 g/mol
InChI Key: PTCUBEZCMHJCMK-UHFFFAOYSA-N
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Description

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a chemical compound with the molecular formula C12H8ClN3O3 . It is used in the synthesis of an antitumor agent, neratinib .


Synthesis Analysis

The synthesis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline involves several steps. One of the key steps is the reaction of 3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoine with a chlorine-substituting reagent to obtain 4-Chloro-3-cyano-7-ethoxy-6-N-acetylquinoline .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline consists of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 277.663 Da .


Chemical Reactions Analysis

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is involved in the synthesis of the antitumor agent, neratinib . The exact chemical reactions that it undergoes during this process are not specified in the available resources.


Physical And Chemical Properties Analysis

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is a yellow powder . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Antitumor Research

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline has been investigated for its potential as an antitumor agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. The compound’s unique structure may interfere with tumor growth pathways, making it a promising candidate for further investigation in cancer therapy .

Synthesis of Neratinib (N390090)

Neratinib, an FDA-approved tyrosine kinase inhibitor, is used in the treatment of HER2-positive breast cancer. Interestingly, 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline serves as an intermediate in the synthesis of neratinib. This underscores its importance in pharmaceutical research and drug development .

Pesticide Intermediates

In the field of agriculture, this compound plays a role as an intermediate in the synthesis of pesticides. Specifically, it contributes to the production of insecticides and herbicides. Its favorable insecticidal and herbicidal activities make it valuable for crop protection .

Chemical Synthesis and Methodology

Researchers have employed 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline as a building block in organic synthesis. Its unique reactivity allows for the creation of more complex molecules. For instance, it can participate in cyclization reactions to form heterocyclic compounds .

Biological Probes and Fluorescent Labels

Due to its fluorescent properties, this compound has been used as a biological probe in cellular imaging studies. Researchers label specific cellular components with derivatives of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline to visualize their localization and behavior within living cells .

Photophysical Studies

Scientists have investigated the photophysical properties of this compound. Its absorption and emission spectra provide insights into its behavior under different light conditions. Such studies contribute to our understanding of its electronic structure and potential applications in optoelectronics .

properties

IUPAC Name

4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCUBEZCMHJCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451854
Record name 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

CAS RN

214476-09-2
Record name 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.45 g (13 mmol) of 7-Ethoxy-4-hydroxy-6-nitro-quinoline-3-carbonitrile, 5.55 g (26 mmol) of phosphorous pentachloride, and 10 ml of phosphorous oxychloride was refluxed for 3 hours. The mixture was diluted with hexane and the solid was collected. The solid was dissolved in 500 ml of ethyl acetate and washed with cold diluted sodium hydroxide solution. The solution was dried over magnesium sulfate and filtered through a pad of silica gel. The solvent was removed giving 2.1 g of beige solid: mass spectrum (electrospray, m/e) M+H 277.7.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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